Ethyl 2-(propan-2-ylamino)acetate
Description
Overview of Amino Ester Chemistry within Organic Synthesis
Amino esters, and particularly α-amino esters, are fundamental precursors in modern organic synthesis. They serve as the foundational units for constructing peptides and are indispensable in medicinal chemistry for creating noncanonical amino acids that are incorporated into small-molecule therapeutics. nih.govnih.gov Their applications extend to their use as chiral sources for asymmetric synthesis and as monomers in the creation of advanced polymer materials, such as poly(β-amino esters) used in gene delivery. nih.govtaylorandfrancis.com The reactivity of both the amino and ester groups allows for selective modifications, making them highly versatile scaffolds. Amides, which are prevalent in biological systems and materials science, are frequently synthesized from amino ester precursors. mdpi.com The development of efficient methods for the synthesis and transformation of amino esters remains an active area of chemical research, driven by their importance across various scientific disciplines. nih.govmdpi.com
Contextualization of Ethyl 2-(propan-2-ylamino)acetate within Aminocarboxylic Acid Ester Scaffolds
This compound is a derivative of glycine (B1666218), the simplest proteinogenic amino acid. Specifically, it is the ethyl ester of N-isopropylglycine. molbase.comechemi.com As an α-amino acid ester, it belongs to the broad category of aminocarboxylic acid ester scaffolds, which are organic molecules containing an amine function and an esterified carboxyl group. enamine.net
The structure of this compound features a secondary amine, where one of the hydrogen atoms of the glycine nitrogen is replaced by a bulky isopropyl group. This N-alkylation significantly influences the molecule's steric and electronic properties compared to its primary amine counterpart, glycine ethyl ester. stenutz.eu This substitution can impact its reactivity in subsequent chemical reactions and its binding characteristics when incorporated into larger molecules. The compound serves as a quintessential example of a simple, non-chiral N-substituted amino ester building block used in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | sigmaaldrich.com |
| Synonyms | N-Isopropylglycine ethyl ester, Ethyl (isopropylamino)acetate | molbase.comechemi.com |
| CAS Number | 3183-22-0 | molbase.comechemi.comsigmaaldrich.comalfa-chemistry.com |
| Molecular Formula | C₇H₁₅NO₂ | molbase.comechemi.comalfa-chemistry.com |
| Molecular Weight | 145.20 g/mol | echemi.comalfa-chemistry.comsigmaaldrich.com |
| InChI Key | ROGQHXXFNVNMSC-UHFFFAOYSA-N | echemi.comsigmaaldrich.comsigmaaldrich.com |
Historical Development of Synthetic Methodologies for Analogous Structures
The synthesis of amino esters has evolved significantly over the past century, moving from harsh reaction conditions to milder, more efficient, and selective methods.
Historically, the direct esterification of amino acids, known as Fischer esterification, required refluxing the amino acid in an alcohol with a strong acid catalyst like gaseous hydrochloric acid or sulfuric acid. nih.gov An early patent from 1942 described a method involving the formation of an addition salt between an organic sulfonic acid and an aminocarboxylic acid, which was then heated with a higher alcohol to yield the ester. google.com
Alternative classical approaches were also developed to construct the amino acid backbone itself. The Gabriel synthesis, often combined with a malonic ester synthesis, provided a route to α-amino acids from phthalimide (B116566) and a halogenated malonic ester, which could then be esterified. youtube.com This multi-step process involves the initial formation of a carbon-nitrogen bond, followed by alkylation and subsequent hydrolysis and decarboxylation to yield the final amino acid. youtube.com
More contemporary methods focus on convenience and milder conditions. The use of trimethylchlorosilane in methanol (B129727) at room temperature has been shown to be an effective way to produce amino acid methyl ester hydrochlorides in high yields. nih.gov For N-substituted amino esters like this compound, a common modern strategy involves the direct N-alkylation of a primary amino ester (e.g., reacting glycine ethyl ester with an isopropyl halide) or, more frequently, the reaction of an α-halo ester with the corresponding amine. The synthesis of a related compound, ethyl 2-(propylamino)acetate, was achieved through the debenzylation of ethyl 2-[benzyl(propyl)amino]acetate, indicating that reductive amination and subsequent deprotection are also viable pathways. chemicalbook.com Recent advancements include novel catalytic systems and electrochemical protocols for intermolecular C-H/N-H cross-coupling to directly form the α-amino ester linkage. taylorandfrancis.com
Table 2: Overview of Synthetic Methods for Amino Esters
| Method | Description | Typical Reagents | Historical Context |
| Fischer-Speier Esterification | Direct acid-catalyzed esterification of an amino acid. | Alcohol (e.g., Ethanol), Strong Acid (e.g., HCl, H₂SO₄) | Classic, often harsh conditions |
| Sulfonic Acid Salt Method | Formation of an amino acid-sulfonic acid salt followed by reaction with alcohol. | Organic Sulfonic Acid, Alcohol | Early 20th Century |
| Gabriel Malonic Ester Synthesis | Multi-step synthesis building the amino acid backbone followed by esterification. | Potassium Phthalimide, Diethyl bromomalonate, Alkyl Halide, Acid/Base Hydrolysis | Classic, versatile for α-amino acids |
| TMSCl-Mediated Esterification | Mild esterification of amino acids using an organosilicon reagent. | Trimethylchlorosilane (TMSCl), Alcohol | Modern, mild conditions |
| Direct N-Alkylation | Reaction of a primary amino ester with an alkylating agent. | Glycine ethyl ester, Isopropyl bromide | Common for N-substituted esters |
| α-Halo Ester Amination | Nucleophilic substitution of a halide on an α-halo ester with an amine. | Ethyl bromoacetate (B1195939), Isopropylamine (B41738) | Common and direct route |
| Electrochemical C-H/N-H Coupling | Oxidative cross-coupling of an ester C-H bond with an amine N-H bond. | KI/LiClO₄, Electric Current | Advanced, metal-free approach |
Scope and Objectives of Academic Research on this compound
This compound is primarily utilized as a chemical building block or intermediate in organic synthesis, as evidenced by its commercial availability from numerous chemical suppliers. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com While dedicated academic studies focusing solely on this simple molecule are scarce, its role in research can be understood by examining the applications of analogous amino ester scaffolds.
The primary objective of using this compound in academic and industrial research is to incorporate the N-isopropylglycine ethyl ester moiety into more complex molecular architectures. This is a common strategy in drug discovery and medicinal chemistry. For example, the related synthon ethyl-2-(4-aminophenoxy)acetate was synthesized as a key precursor for developing novel dual-acting hypoglycemic agents. mdpi.com Similarly, this compound can be hydrolyzed to its corresponding carboxylic acid or the ester can be transformed into an amide, serving as a starting point for the synthesis of libraries of compounds for biological screening.
Research may also employ this compound as a substrate to develop and test new synthetic methodologies. Its simple, well-defined structure makes it an ideal candidate for validating novel catalytic reactions, such as new amidation or C-C bond-forming reactions. The development of methods for synthesizing conformationally restricted cyclic amino acid derivatives often starts from simple acyclic amino esters. researchgate.net Therefore, the scope of research involving this compound is not typically centered on the molecule itself, but on its utility as a versatile and readily available precursor for creating novel compounds with potential applications in pharmacology, material science, and catalysis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(propan-2-ylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)5-8-6(2)3/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGQHXXFNVNMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325988 | |
| Record name | ethyl 2-(propan-2-ylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325988 | |
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Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3183-22-0 | |
| Record name | N-(1-Methylethyl)glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3183-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 522505 | |
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| Record name | NSC522505 | |
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| Record name | ethyl 2-(propan-2-ylamino)acetate | |
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| Record name | ethyl 2-[(propan-2-yl)amino]acetate | |
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Advanced Synthetic Methodologies for Ethyl 2 Propan 2 Ylamino Acetate and Its Structural Analogs
Direct Synthetic Routes to Ethyl 2-(propan-2-ylamino)acetate
Direct synthetic strategies offer efficient pathways to this compound, primarily through nucleophilic substitution, esterification, and reductive amination.
Nucleophilic Substitution Approaches (e.g., involving ethyl chloroacetate (B1199739) derivatives)
A primary and widely utilized method for synthesizing this compound is the nucleophilic substitution reaction between isopropylamine (B41738) and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate (B1195939). masterorganicchemistry.com In this SN2 reaction, the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. google.com
The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. nottingham.ac.uk The choice of solvent and base is critical for optimizing the reaction yield and minimizing side reactions, such as over-alkylation, which can lead to the formation of tertiary amines. google.comnottingham.ac.uk Common solvents include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH3CN), and acetone (B3395972), which facilitate the SN2 mechanism. nottingham.ac.ukcengage.com.au
Various bases can be employed, with their selection often depending on the reactivity of the substrate and the desired reaction conditions. nottingham.ac.uk Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used, often in solvents like acetone or DMF. masterorganicchemistry.comnottingham.ac.uk For more robust reactions, stronger bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) can be utilized. nottingham.ac.uk The addition of a catalyst like potassium iodide (KI) can enhance the reaction rate when using ethyl chloroacetate by an in-situ Finkelstein reaction, generating the more reactive ethyl iodoacetate. nottingham.ac.uk
| Base | Solvent | Catalyst/Additive | Temperature | Key Observations | Citation |
|---|---|---|---|---|---|
| K₂CO₃ (Potassium Carbonate) | Acetone | KI (Potassium Iodide) | Reflux | Reaction often requires a longer time but yields a product with good purity. KI enhances the SN2 reaction. | masterorganicchemistry.comnottingham.ac.uk |
| K₂CO₃ (Potassium Carbonate) | DMF (Dimethylformamide) | None | 60°C | Polar aprotic solvents like DMF can enhance reaction rates by stabilizing the transition state. | cengage.com.au |
| NaH (Sodium Hydride) | THF (Tetrahydrofuran) | None | 0°C to Room Temp | A strong base suitable for less reactive amines. Requires anhydrous conditions. | nottingham.ac.uk |
| DIPEA (N,N-Diisopropylethylamine) | THF (Tetrahydrofuran) | None | Room Temp | An organic, non-nucleophilic base that works well with primary and secondary amines. | nottingham.ac.uk |
| Na₂CO₃ (Sodium Carbonate) | CH₃CN (Acetonitrile) | None | Not specified | Effective for N-alkylation with ethyl bromoacetate. | nottingham.ac.uk |
Esterification of N-(propan-2-yl)aminoacetic Acid Precursors
An alternative route involves the esterification of the corresponding amino acid, N-(propan-2-yl)aminoacetic acid (also known as N-isopropylglycine). The most classic method for this transformation is the Fischer-Speier esterification. nih.gov This reaction involves heating the amino acid with a large excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. nih.govorganic-chemistry.org
The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.org The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. As the reaction is reversible, using an excess of the alcohol and/or removing water as it forms is crucial to drive the equilibrium towards the product side. organic-chemistry.org
Modern esterification methods may also employ coupling agents, which activate the carboxylic acid for reaction with the alcohol under milder conditions.
Reductive Amination Strategies
Reductive amination provides a powerful and versatile one-pot method for synthesizing amines. cengage.com.au For this compound, this strategy would involve the reaction of ethyl glyoxylate (B1226380) with isopropylamine. The reaction proceeds through the initial formation of an imine (or iminium ion) intermediate, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comcengage.com.au
A variety of reducing agents can be used for this transformation. Mild hydride reagents are particularly effective because they can selectively reduce the imine intermediate in the presence of the starting carbonyl compound. Commonly used reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) or nickel, is also a highly effective method, particularly in industrial applications. cengage.com.au The key advantage of reductive amination is its ability to form the C-N bond and reduce the intermediate in a single process, often leading to high yields and avoiding the handling of unstable imine intermediates. masterorganicchemistry.com
Catalytic Systems and Optimized Reaction Conditions for Amino Ester Synthesis
The efficiency of amino ester synthesis is heavily dependent on the catalytic system and reaction conditions employed. Both acidic and basic conditions play pivotal roles, depending on the chosen synthetic route.
Influence of Acidic Catalysts on Reaction Efficiency
Acidic catalysts are fundamental to the success of esterification reactions, such as the Fischer esterification of N-(propan-2-yl)aminoacetic acid. The primary function of catalysts like concentrated H₂SO₄, p-toluenesulfonic acid, or trifluoromethanesulfonic acid is to protonate the carbonyl oxygen of the carboxylic acid. organic-chemistry.org This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. nih.gov By increasing the rate of this key step, the acid catalyst allows the reaction to reach equilibrium much faster than it would otherwise. The efficiency of the process is further enhanced by using a large excess of the alcohol reactant, which shifts the equilibrium position toward the formation of the ester. organic-chemistry.org
| Catalyst | Reaction Type | Function | Typical Conditions | Citation |
|---|---|---|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | Fischer-Speier Esterification | Protonates the carbonyl oxygen, increasing carbonyl electrophilicity. | Heated with excess alcohol. | nih.gov |
| p-Toluenesulfonic Acid | Fischer-Speier Esterification | A solid, organic acid catalyst that is often easier to handle than H₂SO₄. | Heated with excess alcohol. | |
| Trifluoromethanesulfonic Acid | Aza-Michael Addition/Esterification Analog | A very strong acid catalyst used for activating substrates. | High temperature (120-160°C) in a solvent like anhydrous ethanol. | |
| Dry Hydrogen Chloride (HCl) | Fischer-Speier Esterification | Generates an acidic environment in the alcohol solvent. | Ethanol saturated with HCl gas, heated. | nih.gov |
Role of Basic Conditions in Promoting Amino Ester Formation
In nucleophilic substitution routes, basic conditions are essential for promoting the formation of the amino ester. nottingham.ac.uk The primary role of the base is to act as a scavenger for the hydrohalic acid (e.g., HCl) that is produced during the reaction between the amine and the ethyl haloacetate. nottingham.ac.uk If not neutralized, this acid would protonate the nitrogen of the starting amine, forming an ammonium (B1175870) salt. This salt is no longer nucleophilic and cannot react with the electrophile, effectively halting the desired reaction.
The choice of base can significantly impact the reaction's outcome.
Inorganic bases like K₂CO₃ or Na₂CO₃ are inexpensive and effective, particularly when paired with polar aprotic solvents like DMF or acetone. nottingham.ac.ukcengage.com.au They are generally mild enough to avoid significant side reactions.
Stronger bases like sodium hydride (NaH) can be used to fully deprotonate the amine, creating a more potent nucleophile. This approach requires anhydrous conditions to prevent the base from reacting with water. nottingham.ac.uk
Non-nucleophilic organic bases , such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N), are also widely used. nottingham.ac.uk These bases are soluble in organic solvents and effectively scavenge acid without competing with the primary or secondary amine nucleophile in attacking the alkyl halide. nottingham.ac.uk
By carefully selecting the base and solvent system, chemists can optimize the rate of N-alkylation and maximize the yield of the desired this compound. nottingham.ac.uk
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent is a critical parameter in the synthesis of this compound, which is typically formed via the nucleophilic substitution of a haloacetate ester (e.g., ethyl bromoacetate or chloroacetate) with isopropylamine. The solvent can influence reaction rates, yields, and the profile of byproducts by stabilizing reactants, transition states, and products differently.
The reaction involves a polar, amine nucleophile and an electrophilic ester. The selection of a solvent is a balance between dissolving the starting materials and facilitating the desired reaction pathway.
Key Considerations for Solvent Selection:
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the amine and the haloacetate. However, they can also act as nucleophiles, leading to undesired side reactions such as transesterification. Their ability to hydrogen bond can also stabilize the amine reactant, potentially reducing its nucleophilicity.
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally effective for nucleophilic substitution reactions. They can dissolve polar reactants and effectively solvate the cation of the transition state, accelerating the reaction. For instance, the synthesis of a related compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, utilizes DMF as a solvent for the reaction with ethyl chloroacetate. nih.gov
Nonpolar/Low Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene): These solvents are also viable options. Dichloromethane is frequently used for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies product isolation. orgsyn.orgorgsyn.org Reactions in these solvents may proceed more slowly but can offer cleaner reaction profiles by minimizing solubility of ionic byproducts, which can sometimes be filtered off directly. orgsyn.org
Table 1: General Effects of Solvent Classes on the Synthesis of this compound
| Solvent Class | Examples | Potential Advantages | Potential Disadvantages |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High reaction rates, good solubility of reactants. | Can be difficult to remove, potential for side reactions at high temperatures. |
| Chlorinated | Dichloromethane (DCM) | Good solubility for many organics, easy to remove. | Environmental and health concerns. |
| Ethers | THF, Dioxane | Moderate polarity, generally unreactive. | Can form peroxides, lower boiling points may require longer reaction times. |
| Hydrocarbons | Toluene, Hexane | Inexpensive, easy to remove. | Poor solubility for polar reactants and amine salts. |
| Alcohols | Ethanol, Isopropanol | Good solubility for amine salts. | Can compete as nucleophiles (solvolysis), may slow down the reaction by solvating the nucleophile. |
The optimal solvent choice is often determined empirically, balancing reaction time, yield, and purity of the final product.
Temperature and Pressure Optimization in Synthetic Protocols
Temperature and pressure are fundamental parameters that dictate the rate and efficiency of chemical syntheses. For the preparation of this compound, optimizing these conditions is key to maximizing yield and minimizing reaction time and byproduct formation.
Temperature:
The rate of the nucleophilic substitution reaction to form the target compound increases with temperature, according to the Arrhenius equation. However, elevated temperatures can also promote side reactions. These may include:
Elimination reactions of the haloacetate.
Multiple alkylations of the amine, leading to tertiary amine byproducts.
Degradation of reactants or products.
A common strategy is to perform the reaction at a temperature that provides a reasonable reaction rate without significant byproduct formation. For many related amino ester syntheses, reactions are often run at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. For example, one procedure details a reaction under reflux at 75-80 °C for 24 hours. orgsyn.org In contrast, some highly reactive systems are controlled at very low temperatures, such as -78 °C, before being allowed to warm to room temperature. orgsyn.org For the synthesis of a related amino propanoate, temperatures are controlled in a higher range of 120-160 °C.
Pressure:
Most laboratory-scale syntheses of amino esters are conducted at atmospheric pressure. The use of elevated pressure is generally not required for this type of reaction, as the transition state volume change is not significant enough to warrant it. However, if a low-boiling reactant like isopropylamine is used with a higher-boiling solvent at elevated temperatures, a sealed-tube or pressure reactor might be employed to prevent the evaporation of the amine and maintain its concentration in the reaction mixture.
Conversely, reduced pressure (vacuum) is extensively used during the workup phase to efficiently remove solvents and volatile impurities at low temperatures, which is crucial for preventing the degradation of the product. orgsyn.orgorgsyn.org
Table 2: Temperature Considerations for Synthesis
| Temperature Range | General Outcome | Applicability |
| Low (-78 to 0 °C) | Slow reaction rate, high selectivity, minimizes side reactions. | Useful when dealing with highly reactive reagents or thermally sensitive products. |
| Ambient (20-40 °C) | Moderate reaction rate, good balance of speed and selectivity. | A common starting point for optimization, often sufficient for many substitution reactions. |
| Elevated (50-150 °C) | Fast reaction rate, potential for increased byproducts and degradation. | Used to drive slower reactions to completion, often at the reflux temperature of the solvent. |
Optimization often involves screening various temperatures to find the "sweet spot" that maximizes the formation of this compound while keeping impurities to an acceptable level.
Stereoselective Synthesis of Enantiopure this compound Analogs
Creating enantiomerically pure α-amino esters is of great interest, as the stereochemistry at the α-carbon is often critical for biological activity. Advanced synthetic methods allow for the preparation of specific enantiomers of structural analogs of this compound.
Chiral Auxiliary-Mediated Approaches
A reliable method for asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.
For the synthesis of a chiral analog of this compound, one could start with a glycine (B1666218) equivalent attached to a chiral auxiliary. A well-known example is the use of Evans' oxazolidinone auxiliaries. chemrxiv.org The synthesis would proceed via the following general steps:
Acylation: The chiral auxiliary (e.g., an Evans oxazolidinone) is acylated with a haloacetyl halide.
Nucleophilic Substitution: The resulting adduct reacts with an amine to form an N-protected amino acid derivative, where the auxiliary controls the stereochemistry of subsequent reactions.
Alkylation: The enolate of the N-acylated auxiliary is formed and then alkylated. The bulky auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face, thus creating a new stereocenter with high diastereoselectivity.
Removal of Auxiliary: The chiral auxiliary is cleaved, typically through hydrolysis or alcoholysis, to yield the enantiomerically enriched amino ester.
Other auxiliaries, such as pseudoephedrine or tert-butanesulfinamide, can also be employed to synthesize chiral amines and their derivatives with high stereocontrol. researchgate.net
Asymmetric Catalysis in Amino Ester Synthesis
Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral amino esters, several catalytic strategies are available.
One approach involves the catalytic asymmetric hydrogenation of an enamine or imine precursor. A prochiral N-acylated dehydroamino acid ester can be hydrogenated using a chiral transition-metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) to produce the desired chiral amino ester with high enantioselectivity.
More recently, organocatalysis has emerged as a powerful tool. Chiral phosphoric acids, thioureas, or amine-based catalysts can activate substrates and control the stereochemical environment. For instance, biomimetic chiral pyridoxal (B1214274) catalysts have been designed for the direct asymmetric α-C alkylation of N-unprotected amino acid esters. acs.org These catalysts form a Schiff base with the amino ester, and the catalyst's chiral scaffold directs the approach of an electrophile to create the desired stereocenter.
Enzymatic or Biocatalytic Transformations for Chiral Induction
Enzymes are highly efficient and selective catalysts that operate under mild conditions (aqueous media, room temperature, neutral pH), making them an attractive green alternative to traditional chemical methods.
Several enzymatic strategies can be applied to generate enantiopure amino esters:
Kinetic Resolution: A racemic mixture of an amino ester can be resolved using an enzyme that selectively acts on one enantiomer. For example, a lipase (B570770) or protease could selectively hydrolyze one enantiomer of the ester to the corresponding acid, allowing for the separation of the remaining unreacted ester enantiomer.
Asymmetric Synthesis: Enzymes can be used to directly synthesize the chiral amino ester from a prochiral substrate. Imine reductases (IREDs), for example, can catalyze the asymmetric reductive amination of α-keto esters. nih.gov Using an α-keto ester and an amine as substrates, a panel of IREDs can often provide access to either the (R)- or (S)-enantiomer of the corresponding amino ester with very high enantiomeric excess.
Table 3: Comparison of Enzymatic Approaches for Chiral Amino Ester Synthesis
| Enzymatic Method | Principle | Advantages | Disadvantages |
| Kinetic Resolution | Selective transformation of one enantiomer in a racemic mixture. | Wide availability of robust enzymes (e.g., lipases). | Maximum theoretical yield is 50%. Requires efficient separation of product and remaining substrate. |
| Dynamic Kinetic Resolution | Kinetic resolution coupled with in situ racemization of the slower-reacting enantiomer. | Theoretical yield can reach 100%. | Requires an effective method for racemization that is compatible with the enzyme. |
| Asymmetric Reductive Amination | Direct conversion of a prochiral α-keto ester and an amine into a chiral amino ester. | Theoretical yield is 100%. High enantioselectivity. | Requires a suitable keto-ester precursor and often a cofactor regeneration system. |
These biocatalytic methods are increasingly being adopted in industrial processes for the synthesis of chiral pharmaceutical intermediates. nih.gov
Advanced Post-Synthetic Derivatization of this compound
This compound is a versatile intermediate that can be readily modified at its two main functional groups: the secondary amine and the ethyl ester. These derivatizations allow for the construction of a wide array of more complex molecules.
Reactions at the Secondary Amine:
N-Acylation/N-Sulfonylation: The secondary amine can be readily acylated with acid chlorides, acid anhydrides, or activated carboxylic acids (using coupling reagents) to form amides. organic-chemistry.orglibretexts.org Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for building peptide-like structures or introducing specific functional groups.
N-Alkylation/N-Arylation: Further alkylation can lead to a tertiary amine, although this can be challenging to perform selectively. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, coupling the amino ester with an aryl halide.
Reductive Amination: The secondary amine can react with an aldehyde or ketone to form an iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a tertiary amine.
Reactions at the Ester Group:
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(propan-2-ylamino)acetic acid. This acid can then be coupled with other amines to form different amides.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group.
Aminolysis/Amidation: The ester can be converted directly to an amide by heating with an amine. nih.gov This reaction is often slower than the acid chloride route but is more atom-economical. Catalytic methods for direct amidation are also available. nih.gov
Reduction: The ester can be reduced to the corresponding amino alcohol, 2-(propan-2-ylamino)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Cyclization Reactions:
The bifunctional nature of the molecule allows it to be a precursor for heterocyclic compounds. For example, intramolecular cyclization of derivatives can lead to the formation of lactams or other ring systems. chemrxiv.org The molecule can also be used as a building block in multicomponent reactions to construct more complex heterocyclic scaffolds. nih.gov
Amidation Reactions
Amidation involving this compound and its analogs can be approached in several ways. The most direct method is the coupling of the corresponding N-substituted amino acid (obtained via hydrolysis of the ester) with an amine, utilizing standard peptide coupling reagents. Alternatively, the amino ester can react directly with an activated carboxylic acid.
A notable transformation is the intramolecular ester-to-amide rearrangement. Studies on related ethanolamine-derived prodrugs have shown that such rearrangements are often pH-controlled, with amide formation being favored under neutral and alkaline conditions in polar, protic solvents nih.gov. For instance, the conversion of a sobetirome (B1681897) methyl ester to the corresponding N-(2-hydroxypropyl)acetamide was achieved by heating with (S)-(+)-1-amino-2-propanol in methanol (B129727) nih.gov. This indicates that the ester group of this compound could be converted to an amide by reaction with a primary or secondary amine, potentially catalyzed by heat or specific reagents.
Direct catalytic amidation of esters is an increasingly important green chemistry approach. Various catalysts, including those based on boron mdpi.com, zirconium bath.ac.uk, and lanthanum-sodium complexes mdpi.com, have been developed to facilitate the reaction between esters and amines under milder conditions than traditional methods, often solvent-free mdpi.com. For example, boric acid has been used to catalyze amidation in the synthesis of active pharmaceutical ingredients mdpi.com.
Table 1: Examples of Amidation Approaches
| Method | Reactants | Key Conditions | Product Type |
|---|---|---|---|
| Peptide Coupling | N-isopropylglycine, Amine (R-NH2) | Coupling agents (e.g., HATU, HOBt) | N-isopropyl-N'-R-glycinamide |
| Activated Acyl Transfer | This compound, Acyl Chloride | Base (e.g., Triethylamine) | N-acyl-N-isopropyl glycinate |
| Direct Amidation (from ester) | This compound, Amine (R-NH2) | Heat, Lewis acid catalyst (e.g., B(OCH2CF3)3) | N-isopropyl-N'-R-glycinamide |
Acylation Strategies
Acylation of the secondary nitrogen in this compound introduces an acyl group, forming N-acyl-N-alkylamino acid esters. This is a fundamental transformation, typically achieved by reacting the amino ester with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the liberated acid.
These acylated products are valuable intermediates in organic synthesis. For example, N-acylamino esters are precursors for the synthesis of various heterocyclic compounds, including thiazoles and imidazoles. The synthesis of N-acylthioureas, which can be used to construct thiazole (B1198619) rings, begins with the acylation of an amine followed by reaction with an isothiocyanate mdpi.com. The choice of acylating agent allows for the introduction of a wide variety of substituents, thereby tuning the properties of the resulting molecule.
Further Alkylation at the Nitrogen Center
The secondary amine of this compound can be further alkylated to yield a tertiary amine, such as ethyl 2-[ethyl(propan-2-yl)amino]acetate nih.gov. This N-alkylation is typically performed using an alkylating agent, such as an alkyl halide (e.g., ethyl bromide) or a sulfate, in the presence of a base.
The choice of reaction conditions is crucial to control the extent of alkylation. In the synthesis of related compounds like ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, it has been noted that using an excess of the alkylating agent or prolonged reaction times can lead to di-alkylation as a side reaction . To achieve mono-alkylation, a careful stoichiometry of the reactants and controlled reaction times are necessary. The use of polar aprotic solvents like DMF can enhance the reaction rate .
Table 2: N-Alkylation Conditions and Outcomes
| Alkylating Agent | Base | Solvent | Potential Side Products |
|---|---|---|---|
| Ethyl Bromide | K2CO3 | DMF | Di-alkylated product |
| Benzyl Chloride | NaH | THF | Tertiary amine |
Cyclization Reactions to Form Heterocyclic Systems (e.g., imidazoles, isoxazoles, thiazoles)
Derivatives of this compound are versatile building blocks for constructing various five-membered heterocyclic rings, which are core structures in many pharmaceutically active compounds.
Imidazoles
The synthesis of substituted imidazoles can be achieved from α-amino acid derivatives. One regio-specific method involves converting α-amino acids into α-aminocarbonyl derivatives, which then react with isothiocyanates to form cyclic thioureas. Subsequent desulfurization yields the desired imidazole (B134444) structures researchgate.net. Another approach involves the reaction of N-Boc-imidamides with α-azidoenones, which proceeds through a proposed 2H-azirine intermediate to form 2,4,5-trisubstituted imidazoles rsc.org. The ester moiety can be incorporated at the C-5 position through this route rsc.org. Furthermore, a metal-free reaction of α-azidoenones with nitriles can also produce tri-substituted NH-imidazoles rsc.org.
Isoxazoles
The construction of the isoxazole (B147169) ring often involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne. An N-substituted amino ester like this compound can be modified to serve as a precursor to one of these components. For instance, it could be converted into an enamine, which can then react with a nitrile oxide rsc.org. A practical, metal-free synthesis of isoxazole-containing building blocks has been developed from amino acids, where the key step is a regioselective [3+2] cycloaddition of in situ generated nitrile oxides with enamines rsc.org. Additionally, β-amino acids, which can be derived from the title compound, are key intermediates in the synthesis of chiral isoxazolines nih.gov. The synthesis of 3-aminoisoxazoles can also be achieved from 3-bromoisoxazolines via an addition-elimination reaction with amines, followed by oxidation acs.org.
Thiazoles
Thiazole rings are commonly synthesized via the Hantzsch cyclization, which involves the condensation of an α-haloketone with a thioamide researchgate.net. Derivatives of this compound are excellent precursors for this synthesis. For instance, N-substituted α-amino acids can be converted to 2,5-disubstituted thiazoles in a one-pot, metal-free reaction using thionyl chloride and a base like DBU nih.gov. In this process, the thionyl chloride acts as both the activating reagent for the carboxylic acid and the source of the sulfur atom for the thiazole ring nih.gov. Another strategy involves the reaction of α-chloroglycinates with thiobenzamides or thioureas to yield 2,4-disubstituted-5-acylamino-1,3-thiazoles under mild, catalyst-free conditions researchgate.net.
Table 3: Heterocyclic Synthesis Strategies from Amino Ester Derivatives
| Heterocycle | Key Precursor from Amino Ester | Reaction Type | Co-reactant |
|---|---|---|---|
| Imidazole | N-Acylamino ester derivative | Cyclization/Condensation | Ammonium acetate, Aldehyde |
| Isoxazole | Enamine derivative | [3+2] Cycloaddition | Nitrile oxide |
| Thiazole | N-Substituted α-amino acid | Intramolecular Cyclization | Thionyl Chloride (SOCl2) |
Transformations Involving the Ester Moiety
The ethyl ester group of the title compound is amenable to several key transformations, providing access to other important functional groups.
Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, N-(propan-2-yl)glycine . This acid is a crucial starting material for amidation reactions via peptide coupling methodologies.
Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) by heating in the presence of the desired alcohol and a suitable catalyst, such as an acid or a base.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(isopropylamino)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH4). This amino alcohol is another valuable synthetic intermediate.
Amidation: As discussed previously, direct reaction of the ester with an amine, often at elevated temperatures or with a catalyst, can form an amide, displacing the ethoxy group mdpi.com. This method avoids the need to first hydrolyze the ester to the carboxylic acid. For example, sobetirome methyl ester was converted to an amide by heating with an amino alcohol nih.gov.
Mechanistic Investigations of Chemical Reactions Involving Ethyl 2 Propan 2 Ylamino Acetate
Elucidation of Reaction Pathways in Amino Ester Formation
The formation of Ethyl 2-(propan-2-ylamino)acetate typically proceeds through the N-alkylation of a glycine (B1666218) ester or the esterification of N-isopropylglycine. The most common synthetic route involves the nucleophilic substitution reaction between a glycine derivative and an isopropyl source.
A primary pathway is the direct alkylation of glycine ethyl ester with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. However, a more frequently employed and analogous method is the aminolysis of an α-haloacetate with isopropylamine (B41738). mdpi.comresearchgate.net This reaction, an SN2 (Substitution Nucleophilic Bimolecular) process, involves the nucleophilic attack of the nitrogen atom of isopropylamine on the α-carbon of ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion as the leaving group. A plausible mechanism for this involves the deprotonation of the amine by a base to increase its nucleophilicity, followed by the SN2 attack. walisongo.ac.id
The general scheme for the aminolysis of ethyl chloroacetate is as follows:
Nucleophilic Attack: Isopropylamine attacks the electrophilic carbon of ethyl chloroacetate.
Proton Transfer: A second molecule of isopropylamine acts as a base, removing a proton from the nitrogen to form an ammonium (B1175870) salt and the final product, this compound.
Alternatively, the synthesis can be viewed as an alkylation of glycine. For instance, N-alkylated glycine derivatives can be prepared through the aminolysis of chloroacetic acid with the respective alkylamine, which would then be followed by esterification to yield the final ethyl ester. mdpi.comresearchgate.net In this route, N-isopropylglycinium chloride would be an isolable intermediate.
Another potential, though less direct, pathway for forming related amino esters is the Michael addition reaction. This involves the conjugate addition of an amine to an α,β-unsaturated ester. For example, the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate is achieved by reacting 2-aminopyridine (B139424) with ethyl acrylate. google.com While structurally different, this demonstrates an alternative mechanistic pathway for forming C-N bonds in ester-containing molecules.
Kinetic Studies of Amino Ester Transformations and Reactivity
Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the factors that influence them. For amino esters, research has focused on their rates of formation, degradation, and transformation.
One significant transformation is the elimination reaction. Studies on β-amino carboxylic esters, which share structural similarities with this compound, reveal that these compounds can undergo elimination to form amines and α,β-unsaturated esters. The kinetics of this reversible process have been examined in model systems. For instance, the rate constant for the elimination of methyl 3-(N-methyl-N-butylamino)propionate in methanol (B129727) at room temperature was determined to be 1.8 x 10⁻⁴ s⁻¹. electronicsandbooks.com The corresponding equilibrium constant for the methyl esters in this system was found to be 2.0 x 10⁴ L mol⁻¹. electronicsandbooks.com
The pH of the environment can significantly influence the reactivity and degradation pathways of amino esters. In studies of cationic poly(α-aminoester)s, the rate of degradation was shown to be highly pH-dependent. rsc.org At pH 7.0, 50% of the hydroxyethyl (B10761427) esters of one model polymer degraded in under 3 minutes, whereas this process took 29 minutes at pH 5.1. rsc.org This degradation often proceeds through intramolecular O→N acyl shifts, leading to the formation of products like diketopiperazines. rsc.org
The influence of substituents on reactivity is also a key area of kinetic investigation. In the acylation of amines with N-protected amino acid esters, the rate of reaction is described by the Hammett equation, indicating that the electronic properties of substituents have a predictable effect on the reaction kinetics. researchgate.net
Table 1: Kinetic Data for Model Amino Ester Reactions
| Reaction System | Condition | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Elimination of Methyl 3-(N-methyl-N-butylamino)propionate | Methanol, Room Temp. | Rate Constant (k) | 1.8 x 10⁻⁴ s⁻¹ | electronicsandbooks.com |
| Equilibrium of Methyl 3-(N-methyl-N-butylamino)propionate and Methyl Acrylate | Methanol, Room Temp. | Equilibrium Constant (K) | 2.0 x 10⁴ L mol⁻¹ | electronicsandbooks.com |
| Degradation of Poly(α-aminoester) P1⁺ | Aqueous Buffer, pH 7.0 | Half-life (t₁/₂) | < 3 minutes | rsc.org |
| Degradation of Poly(α-aminoester) P1⁺ | Aqueous Buffer, pH 5.1 | Half-life (t₁/₂) | 29 minutes | rsc.org |
Spectroscopic Methods for In-Situ Reaction Monitoring
In-situ spectroscopic methods allow for real-time monitoring of chemical reactions as they occur, providing valuable data on reaction kinetics, the formation of intermediates, and the consumption of reactants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring reaction progress. For example, the formation of active esters from amino acids can be quantitatively determined as a function of time by monitoring the chemical shift changes of specific protons. researchgate.net In a reaction mixture, the appearance of new signals corresponding to the product and the disappearance of reactant signals can be integrated to create a kinetic profile of the reaction.
Raman Spectroscopy: This technique is particularly well-suited for monitoring aqueous bioprocesses and polymerization reactions because its signal is relatively insensitive to water. americanpharmaceuticalreview.com In-situ Raman spectroscopy has been used to develop methods for determining the percentage of esterification in real time during the synthesis of polyesters like poly(butylene terephthalate). acs.org The method involves monitoring the intensities of Raman bands corresponding to the ester and carboxylic acid groups. acs.org Similarly, it can be used to monitor the concentrations of multiple components, such as glucose, lactate, and amino acids, in cell cultures. americanpharmaceuticalreview.com The acid-catalyzed esterification of ethanol (B145695) by acetic acid has also been successfully monitored using Raman spectroscopy, where principal component analysis was used to de-noise the data and track the profiles of reactants and products. researchgate.net
Infrared (IR) Spectroscopy: Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is another valuable in-situ technique. It can be used to follow the progress of reactions by tracking the vibrational frequencies of key functional groups, such as the C=O stretch of the ester and the N-H bend of the amine. walisongo.ac.id IR spectroscopy is also a primary method for the structural characterization of N-alkylated glycine derivatives. mdpi.comresearchgate.net It can also be used to determine transient changes in the protonation state of amino acid side chains, a key factor in many biochemical reactions. nih.gov
Computational Chemistry in Reaction Mechanism Prediction and Validation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. It allows researchers to model reaction pathways, calculate the energies of reactants, products, and transition states, and validate experimental observations.
DFT calculations have been used to study a wide range of reactions involving amino esters. For example, the B3LYP hybrid density functional method has been employed to investigate the mechanism of cyclization reactions of amino oxo esters to form tetramic acids. southampton.ac.uk These calculations can suggest a plausible reaction path, such as one involving the formation of an anion by proton abstraction from the nitrogen atom. southampton.ac.uk DFT has also been used to study the polymerization of poly(β-amino ester)s and to elucidate the physical and chemical interactions between the polymer and drug molecules. nih.govrsc.org
In more complex systems, quantum mechanical studies can reveal novel mechanistic details. For instance, a study on the kinetic resolution of cyclic amines, a process involving amide bond formation from activated esters, indicated that the selectivity-determining aminolysis step occurs via a concerted pathway where a hydroxamic acid co-catalyst plays a key role in proton transfer. acs.org Computational methods have also been benchmarked to find the most effective level of theory for modeling specific reaction types, with the B3LYP/6-31G* level of theory being recommended for modeling Successive Ring Expansion (SuRE) reactions. whiterose.ac.uk Furthermore, DFT calculations have been applied to understand the mechanism of the base hydrolysis of α-amino acid esters catalyzed by metal complexes. researchgate.net
Intermediate Identification and Characterization in Multi-Step Synthesis
In multi-step syntheses, the identification and characterization of reaction intermediates are critical for confirming the proposed reaction pathway and optimizing reaction conditions. Various analytical techniques are employed for this purpose.
In the synthesis of N-alkylated glycine derivatives via the aminolysis of chloroacetic acid, the corresponding N-alkylglycinium chloride salts are key intermediates that can be isolated and characterized using methods like single-crystal X-ray diffraction and infrared spectroscopy. mdpi.comresearchgate.net
In other reaction systems, intermediates may be transient but can still be detected. For example, in the nitrosation of glycine ethyl ester, ethyl diazoacetate is proposed as a key intermediate. nih.gov This intermediate is formed by the N-nitrosation of the glycine ester, which then reacts further. nih.gov Its presence can be inferred from the final products and by comparing the reaction outcome with the direct nitrosation of authentic ethyl diazoacetate. nih.gov
In some cases, intermediates are stable enough to be isolated by chromatography and fully characterized. In a study of the kinetic resolution of amines catalyzed by N-heterocyclic carbenes, a chiral hydroxymate ester was identified as a key intermediate. acs.org This ester was shown to be stable and could be isolated by column chromatography, confirming its role in the catalytic cycle. acs.org The characterization of such intermediates provides direct evidence for the proposed mechanism and helps in understanding the origins of selectivity in asymmetric reactions.
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial confirmation of the molecular formula of Ethyl 2-(propan-2-ylamino)acetate. By providing a highly accurate mass-to-charge ratio (m/z) measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound (C₇H₁₅NO₂), the expected exact mass can be calculated. Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. In the EI mass spectrum of the N-isopropyl derivative of ethyl glycinate, a prominent molecular ion peak is observed. Fragmentation analysis provides further structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups, such as the loss of an ethyl group (-CH₂CH₃) or the ethoxycarbonyl group (-COOCH₂CH₃), providing evidence for the ester and N-alkyl moieties.
Table 1: Illustrative HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Calculated m/z |
| [M-CH₃]⁺ | [C₆H₁₂NO₂]⁺ | 130.0868 |
| [M-C₂H₅]⁺ | [C₅H₁₀NO₂]⁺ | 116.0712 |
| [M-OC₂H₅]⁺ | [C₅H₁₂NO]⁺ | 102.0919 |
| [M-COOC₂H₅]⁺ | [C₄H₁₀N]⁺ | 72.0813 |
Note: This table is illustrative and based on general fragmentation principles. Actual observed m/z values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, quartet, etc.), and integration values of these signals provide a detailed map of the molecule's structure.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The number of signals indicates the number of unique carbon atoms, and their chemical shifts are characteristic of the type of carbon (e.g., carbonyl, aliphatic).
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| -CH(CH₃)₂ | ~1.1 | Doublet | -CH(CH₃)₂ |
| -OCH₂CH₃ | ~1.25 | Triplet | -OCH₂CH₃ |
| -NH- | ~1.5-2.5 | Broad Singlet | -CH₂- |
| -CH(CH₃)₂ | ~2.8-3.0 | Septet | -CH(CH₃)₂ |
| -CH₂- | ~3.3 | Singlet | -OCH₂CH₃ |
| -OCH₂CH₃ | ~4.15 | Quartet | C=O |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification and Purity Verification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include a strong C=O stretching vibration for the ester group, typically in the range of 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a moderate band around 3300-3500 cm⁻¹. C-N and C-O stretching vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). The presence and sharpness of these bands can also provide an indication of the compound's purity and the absence of impurities such as starting materials or by-products.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Alkane | C-H Stretch | 2850 - 3000 |
| Ester | C=O Stretch | 1730 - 1750 |
| Ester | C-O Stretch | 1000 - 1300 |
| Amine | C-N Stretch | 1020 - 1250 |
X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)
While this compound is a liquid at room temperature, its solid-state structure, or that of its crystalline derivatives (e.g., salts such as the hydrochloride), can be definitively determined by single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This level of detail is the gold standard for structural confirmation and can reveal subtle conformational features of the molecule in the solid state. The formation of a suitable crystal is a prerequisite for this analysis.
Chromatographic Techniques for Separation and Purity Analysis (e.g., GC-MS, HPLC with advanced detectors)
Chromatographic methods are essential for separating this compound from any impurities and for accurately determining its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is well-suited for analysis by GC-MS. In this technique, the compound is vaporized and separated from other volatile components based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. This allows for both the quantification of the target compound and the identification of any volatile impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A suitable reversed-phase HPLC method could be developed to separate this compound from non-volatile impurities. The use of advanced detectors, such as a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), can provide additional information and enhance the sensitivity of the analysis. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Role of Ethyl 2 Propan 2 Ylamino Acetate in Advanced Organic Synthesis and Precursor Chemistry
Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules
The bifunctional nature of Ethyl 2-(propan-2-ylamino)acetate makes it an ideal starting material for the synthesis of more elaborate molecular architectures. The presence of both a nucleophilic secondary amine and an electrophilic ester group within the same molecule allows for a wide range of chemical transformations, positioning it as a key building block in modern organic chemistry.
Precursor for Nitrogen-Containing Heterocyclic Compounds
This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. One prominent example is its use in the preparation of diketopiperazines. Diketopiperazines, or cyclic dipeptides, are a class of compounds with a wide range of biological activities. nih.gov The synthesis of N-substituted diketopiperazines can be achieved through the cyclization of dipeptide precursors. researchgate.net For instance, a dipeptide containing an N-isopropylglycine unit, derived from this compound, can undergo intramolecular cyclization to form the corresponding diketopiperazine. This process often involves the formation of a dipeptide ester, followed by a base- or heat-mediated cyclization that releases the ester's alcohol group. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| N-protected amino acid | This compound | N-protected dipeptide ester | Peptide coupling |
| N-protected dipeptide ester | Deprotection and cyclization | N-isopropyl diketopiperazine | Intramolecular amidation |
Intermediate in the Preparation of Advanced Amino Acid and Peptide Analogs
In the field of medicinal chemistry and chemical biology, there is a significant interest in creating synthetic analogs of peptides to enhance their stability, bioavailability, and biological activity. N-substituted glycine (B1666218) derivatives, often referred to as "peptoids," are a major class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. nih.gov This structural modification imparts resistance to proteolytic degradation. mdpi.com
This compound is a direct precursor to N-isopropylglycine, a key monomer for the synthesis of peptoids. Research has shown that the incorporation of N-isopropylglycine into peptide chains can have a significant impact on their secondary structure. Specifically, the N'-isopropylaminoglycine (iPr-aGly) derivative has been found to increase the propensity for forming a polyproline II (PPII) helix, a conformation important for many biological recognition processes. nih.gov This makes this compound a valuable tool for designing peptidomimetics with specific conformational biases. nih.gov
Scaffold for the Construction of Polyfunctionalized Organic Frameworks
The term "scaffold" in organic chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. While direct evidence for the use of this compound in the construction of highly ordered, porous structures like metal-organic frameworks (MOFs) is not extensively documented, its inherent bifunctionality makes it a potential candidate for such applications. The secondary amine and the ester group can serve as two distinct points for further chemical elaboration, allowing for the systematic construction of more complex, polyfunctionalized molecules. This "scaffold" approach is central to combinatorial chemistry and the discovery of new bioactive molecules. nih.gov
Applications in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. N-substituted amino acid esters are known to participate in important MCRs such as the Ugi and Passerini reactions.
The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. scispace.com In this context, this compound can act as the amine component. The Passerini reaction, one of the first MCRs discovered, is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. researchgate.net While specific examples detailing the use of this compound in these reactions are not prevalent in the literature, the general reactivity of N-alkyl amino esters in MCRs is well-established, suggesting its potential utility in generating diverse molecular libraries. nih.govrsc.org
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | General Product |
| Ugi Reaction | Aldehyde | Amine (e.g., this compound) | Carboxylic Acid | Isocyanide | α-Aminoacyl amide derivative |
| Passerini Reaction | Carbonyl Compound | Carboxylic Acid | Isocyanide | - | α-Acyloxy amide |
Synthetic Utility in the Development of Fine Chemicals and Intermediates
The value of a chemical compound is often determined by its utility as an intermediate in the synthesis of high-value products such as pharmaceuticals and agrochemicals. For instance, a structurally related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is a key intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate. google.comgoogleapis.com This highlights the potential of amino acid ester derivatives as crucial building blocks in the pharmaceutical industry. Given its structure, this compound is a plausible precursor for a variety of active pharmaceutical ingredients (APIs). mdpi.com
In the agrochemical sector, derivatives of amino acids are also of interest. For example, a phosphonate (B1237965) analog of glycine, glyphosate, is a widely used herbicide. nih.gov The synthesis of novel phosphonate derivatives of amino acids, including those with N-alkyl substitutions, is an active area of research for the development of new herbicides with improved efficacy and environmental profiles. nih.gov
Emerging Applications in Polymer Chemistry and Materials Science (e.g., as a monomer or cross-linking agent precursor)
The field of materials science is constantly seeking new monomers to create polymers with novel properties. N-substituted glycine derivatives are the building blocks for polypeptoids, a class of polymers that are analogous to polypeptides. nih.gov Polypeptoids are synthesized via the ring-opening polymerization of N-substituted glycine N-carboxyanhydrides (NNCAs) or N-thiocarboxyanhydrides (NTAs). mdpi.comnih.gov this compound can be converted into the corresponding N-isopropylglycine N-thiocarboxyanhydride (NTA), which can then be polymerized to form poly(N-isopropylglycine). nih.gov The properties of the resulting polypeptoid, such as its solubility, can be tuned by the nature of the N-substituent. For example, polypeptoids with N-isopropyl substituents have been studied for their solubility characteristics. researchgate.net This makes this compound a precursor to a tunable class of biomimetic polymers with potential applications in drug delivery, surface coatings, and regenerative medicine. mdpi.comnist.gov
| Precursor | Monomer | Polymerization Method | Resulting Polymer |
| This compound | N-isopropylglycine N-thiocarboxyanhydride (NTA) | Ring-Opening Polymerization (ROP) | Poly(N-isopropylglycine) (a polypeptoid) |
Theoretical and Computational Studies on Ethyl 2 Propan 2 Ylamino Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. frontiersin.org For a molecule like Ethyl 2-(propan-2-ylamino)acetate, these calculations can determine key parameters that govern its chemical behavior.
Electronic Properties: The distribution of electrons within the molecule is fundamental to its properties. Calculations can map out the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more likely to undergo chemical reactions.
Reactivity Descriptors: Based on the electronic structure, various reactivity indices can be calculated. These include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature. mdpi.com
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a molecule.
These descriptors provide a quantitative basis for predicting how this compound will interact with other chemical species. For instance, regions of high electron density, often located around the nitrogen and oxygen atoms, are likely sites for electrophilic attack, while areas of low electron density would be susceptible to nucleophilic attack. frontiersin.org
Illustrative Data for a Related Compound: To provide a concrete example, DFT calculations on a related compound, ethyl-2-(4-aminophenoxy)acetate, yielded the following electronic properties: mdpi.com
| Parameter | Value (eV) |
| HOMO Energy | -5.2648 |
| LUMO Energy | -0.2876 |
| HOMO-LUMO Gap | 4.9808 |
| Ionization Potential (I) | 5.2684 |
| Electron Affinity (A) | 0.2876 |
| Hardness (η) | 4.9808 |
| Electrophilicity Index (ω) | 0.7747 |
| Chemical Potential (μ) | -2.7780 |
This data is for ethyl-2-(4-aminophenoxy)acetate and serves as an illustrative example of the types of parameters obtained from quantum chemical calculations. mdpi.com
Molecular Dynamics Simulations of Intermolecular Interactions in Reaction Environments
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into how they interact with each other and with their environment. nih.govplos.org For this compound, MD simulations can be particularly useful for understanding its behavior in solution and during chemical reactions.
Solvation and Intermolecular Forces: In a solvent, such as water or an organic solvent, the conformation and reactivity of this compound are influenced by intermolecular forces. MD simulations can model the hydrogen bonding between the amino and ester groups of the molecule and solvent molecules. nih.gov These interactions can stabilize certain conformations and affect the accessibility of reactive sites. Studies on similar molecules, like glycine (B1666218), have shown that water molecules can form stable hydrogen-bonded networks around the solute, influencing its aggregation and dynamics. rsc.org
Reaction Dynamics: MD simulations can also be used to model the process of a chemical reaction. By simulating the approach of a reactant to this compound, it is possible to observe the preferred pathways of interaction and the formation of transition states. This can be particularly valuable for understanding reaction mechanisms, such as those involved in its synthesis or subsequent transformations. For example, simulations could model the N-alkylation of an amine with a carboxylic acid, a process relevant to the synthesis of this compound. nih.gov
Concentration Effects: The concentration of this compound in a solution can also impact its behavior. MD simulations have shown that for molecules like glycine, increasing concentration can lead to the formation of clusters or aggregates. rsc.org These simulations can reveal the nature of these clusters, whether they are transient or long-lived, and how they are stabilized by intermolecular forces. rsc.org
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are instrumental in predicting and interpreting spectroscopic data, which are essential for the characterization of molecules. researchgate.net They also allow for a detailed exploration of the different spatial arrangements, or conformations, that a molecule can adopt. libretexts.org
Spectroscopic Prediction: Theoretical calculations can predict various spectroscopic parameters, including:
NMR Chemical Shifts: Predicting the 1H and 13C NMR spectra is crucial for structure elucidation. Computational protocols have been developed that can achieve good agreement with experimental data for amino acid derivatives. nih.gov
Vibrational Frequencies (IR and Raman): Calculations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of experimental infrared (IR) and Raman spectra. This is particularly useful for identifying characteristic functional group vibrations. researchgate.net
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, which correspond to transitions between molecular orbitals. mdpi.comresearchgate.net
Conformational Analysis: this compound can exist in various conformations due to rotation around its single bonds. libretexts.orglibretexts.org Computational methods can be used to:
Identify Stable Conformers: By calculating the potential energy surface of the molecule, it is possible to identify the low-energy, stable conformations. For a related molecule, glycine, numerous conformers have been studied computationally to determine their relative stabilities. nih.gov
Determine Rotational Barriers: The energy barriers between different conformations can be calculated, providing information about the flexibility of the molecule and the ease of interconversion between conformers at a given temperature. libretexts.org
Analyze Intramolecular Interactions: These calculations can reveal the presence of intramolecular hydrogen bonds or steric interactions that stabilize or destabilize certain conformations.
The combination of predicted spectroscopic data and conformational analysis provides a powerful approach for the complete structural characterization of this compound.
Computational Design of New Catalysts for its Synthesis or Transformation
Computational chemistry is increasingly being used not just to study existing molecules, but also to design new catalysts for specific chemical transformations. youtube.comrsc.org This approach can accelerate the discovery of more efficient and selective catalysts for the synthesis or modification of compounds like this compound.
Catalyst Design for Synthesis: The synthesis of this compound likely involves the N-alkylation of an amine or the esterification of the corresponding amino acid. nih.govmdpi.com Computational methods can be employed to:
Screen Potential Catalysts: Large libraries of potential catalysts, such as organocatalysts or transition metal complexes, can be computationally screened to identify promising candidates. nih.gov
Model Catalytic Cycles: The entire catalytic cycle can be modeled to understand the mechanism and identify the rate-determining step. This information can then be used to rationally design improved catalysts.
Predict Catalyst Activity and Selectivity: Quantum chemical calculations can predict the activation energies for the desired reaction and for potential side reactions, allowing for the in-silico optimization of catalyst performance.
Designing for Transformation: Similarly, computational methods can aid in the design of catalysts for the transformation of this compound into other valuable compounds. For example, if hydrolysis of the ester is desired, computational design could be used to develop artificial enzymes or other catalysts that specifically target this reaction. researchgate.netacs.orgnih.gov This involves creating a model of the active site and computationally evaluating how well it binds the substrate and facilitates the desired chemical reaction.
The iterative cycle of computational design, synthesis, and experimental testing is a powerful paradigm for the development of next-generation catalysts with applications in organic synthesis and industrial chemistry.
Future Research Directions and Unexplored Avenues for Ethyl 2 Propan 2 Ylamino Acetate Chemistry
Development of Greener Synthetic Pathways (e.g., solvent-free reactions, biocatalysis, sustainable catalysts)
Conventional synthetic routes to N-alkylated amino esters frequently rely on hazardous alkyl halides and volatile organic solvents, presenting considerable environmental challenges. Future research endeavors should focus on creating more sustainable and ecologically sound methods for producing Ethyl 2-(propan-2-ylamino)acetate.
Solvent-Free Reactions: A significant advancement in green chemistry involves the development of solvent-free reaction conditions. Research could investigate the use of high-speed ball milling or solid-phase synthesis to facilitate the reaction between ethyl glycinate and an isopropylating agent without a solvent. The application of microwave irradiation, potentially with a solid support, could also enable a solvent-free synthesis.
Biocatalysis: Enzymes provide a highly selective and environmentally friendly substitute for conventional chemical catalysts. Future studies could explore the use of transaminases or reductive aminases for synthesizing this compound. A potential biocatalytic pathway could be the reductive amination of ethyl glyoxylate (B1226380) with isopropylamine (B41738) or the direct amination of a suitable precursor with an engineered enzyme. The utilization of whole-cell biocatalysts could also be investigated to simplify catalyst preparation and enhance stability.
Sustainable Catalysts: A fundamental principle of green chemistry is the replacement of stoichiometric reagents with catalytic systems. Research into heterogeneous catalysts for the reductive amination of ethyl glycinate with acetone (B3395972) could result in easily recoverable and reusable catalytic systems. While noble metal catalysts like palladium or platinum on solid supports have shown promise, the development of catalysts based on more abundant and less expensive metals such as iron, copper, or nickel would be a major step forward. The use of alcohols as alkylating agents, which produce water as the sole byproduct, presents another promising green alternative that merits further investigation for the synthesis of this compound. nih.govd-nb.info
| Pathway | Catalyst/Method | Potential Advantages |
|---|---|---|
| Reductive Amination | Heterogeneous catalyst (e.g., Pd/C) with H₂ | Catalyst reusability, clean reaction |
| Biocatalytic Reductive Amination | Reductive Aminase | High selectivity, mild reaction conditions |
| N-Alkylation with Isopropanol | Homogeneous Ru or Ir catalyst | Use of a green alkylating agent, atom economy |
| Solvent-Free Synthesis | Ball milling or microwave irradiation | Reduced solvent waste, potential for faster reactions |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The chemical structure of this compound holds potential for a range of novel chemical transformations that are yet to be thoroughly explored.
C-H Activation: The selective functionalization of C-H bonds is a rapidly advancing area in organic synthesis. Future research could focus on the transition-metal-catalyzed C-H activation of the ethyl ester or the isopropyl group of the target compound. This could pave the way for the synthesis of novel derivatives with distinct electronic and steric characteristics. For example, directed C-H arylation or alkenylation could provide access to a diverse array of functionalized amino acid derivatives.
Photocatalysis: Visible-light photocatalysis has become a powerful tool in organic synthesis, allowing reactions to occur under mild conditions. The secondary amine and ester functional groups in this compound could be susceptible to various photocatalytic transformations. For instance, the photocatalytic oxidation of the amine to an iminium ion, followed by nucleophilic addition, could generate more complex molecular structures. Photocatalytic decarboxylative couplings represent another avenue for forming novel carbon-carbon bonds. acs.orgtue.nlrsc.org
Multicomponent Reactions: Multicomponent reactions (MCRs) provide a highly efficient method for generating molecular complexity in a single step. The development of new MCRs that utilize this compound as a key component could enable the rapid synthesis of diverse compound libraries for biological screening. For example, a Passerini or Ugi-type reaction involving the amine functionality could be investigated.
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from batch to continuous manufacturing is a significant trend in the chemical industry, offering benefits in efficiency, safety, and scalability.
Flow Chemistry: The synthesis of this compound could be substantially improved by adopting a continuous flow process. Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields, better selectivity, and safer operation, particularly for exothermic reactions. A packed-bed reactor with a heterogeneous catalyst could be employed for the continuous reductive amination of ethyl glycinate.
Automated Synthesis: Automated synthesis platforms can expedite the discovery and optimization of new reactions and processes. An automated system could be used to rapidly screen various catalysts, solvents, and reaction conditions for the synthesis of this compound. This high-throughput methodology would drastically reduce the time and resources needed for process development. Additionally, these platforms can be used to synthesize libraries of derivatives for structure-activity relationship studies. chimia.ch
| Parameter | Batch Synthesis (Illustrative) | Flow Synthesis (Illustrative) |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Variable | Often higher and more consistent |
| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, smaller reaction volumes |
| Scalability | Challenging | Readily scalable by extending operation time |
Design and Synthesis of Advanced Functional Materials Incorporating the this compound Scaffold
The unique combination of a secondary amine, an ester, and a flexible alkyl chain makes this compound a compelling building block for creating advanced functional materials.
Polymers and Peptoids: The amine group of this compound can serve as a monomer for synthesizing novel polymers and peptoids. For instance, it could be integrated into polyamides or polyurethanes to confer specific properties such as hydrophilicity or metal-binding capabilities. Polypeptoids, which are N-substituted glycine (B1666218) polymers, represent a class of peptidomimetic polymers with significant potential in biomedical applications. This compound could be hydrolyzed to its corresponding acid and used as a monomer to synthesize polypeptoids with isopropyl side chains. rsc.org
Hydrogels: Hydrogels are crosslinked polymer networks capable of absorbing large quantities of water, with widespread applications in drug delivery, tissue engineering, and soft robotics. The this compound scaffold could be incorporated into hydrogel networks, for example, through the copolymerization of a corresponding acrylamide derivative. The secondary amine could impart pH-responsiveness to the hydrogel, enabling the controlled release of encapsulated molecules. nih.govresearchgate.netrsc.org
Self-Assembling Materials: A key objective in materials science is the design of molecules that can self-assemble into well-defined nanostructures. The amphiphilic nature of derivatives of this compound could be harnessed to create self-assembling systems. For example, attaching a long hydrophobic tail to the amino acid scaffold could lead to the formation of micelles or vesicles in an aqueous solution, which could function as drug delivery vehicles. nih.govnih.gov
| Material Type | Potential Monomer/Building Block | Potential Properties and Applications |
|---|---|---|
| Polypeptoid | N-isopropylglycine | Biocompatible polymers for drug delivery or biomaterials |
| pH-Responsive Hydrogel | N-isopropyl-N-(2-ethoxy-2-oxoethyl)acrylamide | Controlled release systems, sensors |
| Self-Assembled Nanoparticles | N-isopropylglycine appended with a long alkyl chain | Drug delivery vehicles, nanoreactors |
| Functionalized Surfaces | This compound immobilized on a solid support | Chromatography, catalysis, biosensors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
